molecular formula C13H11NO2 B13934752 3-Cyclopropyl-6-quinolinecarboxylic acid

3-Cyclopropyl-6-quinolinecarboxylic acid

Cat. No.: B13934752
M. Wt: 213.23 g/mol
InChI Key: JEDRRPCIWDISOZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-quinolinecarboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is notable for its structural complexity and potential applications in various scientific fields, including medicinal chemistry and industrial processes. The presence of a cyclopropyl group at the third position and a carboxylic acid group at the sixth position of the quinoline ring system contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-6-quinolinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are utilized to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-6-quinolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, such as N-oxides, tetrahydroquinolines, and substituted quinolines .

Scientific Research Applications

3-Cyclopropyl-6-quinolinecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-quinolinecarboxylic acid, particularly in its role as a precursor to fluoroquinolone antibiotics, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound effectively prevents bacterial growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropyl-6-quinolinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-cyclopropylquinoline-6-carboxylic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)9-3-4-12-10(5-9)6-11(7-14-12)8-1-2-8/h3-8H,1-2H2,(H,15,16)

InChI Key

JEDRRPCIWDISOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C3C=CC(=CC3=C2)C(=O)O

Origin of Product

United States

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